molecular formula C15H12FNO B1437026 (2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 958456-78-5

(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B1437026
CAS No.: 958456-78-5
M. Wt: 241.26 g/mol
InChI Key: DUDSFAUTFBXEHO-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridge connecting two aromatic rings: a 4-aminophenyl group (ring A) and a 4-fluorophenyl group (ring B). Synthesized via Claisen-Schmidt condensation between 4-fluoroacetophenone and 4-aminobenzaldehyde under alkaline conditions (e.g., KOH/ethanol), this compound exhibits notable biological activities, including antifungal efficacy against Trichophyton rubrum (MIC = 0.07 µg/mL) . Its structure has been validated through spectroscopic methods (FT-IR, NMR) and computational studies (DFT) .

Properties

IUPAC Name

(E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H,17H2/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDSFAUTFBXEHO-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200685
Record name (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958456-78-5
Record name (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958456-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen-Schmidt Condensation

The primary synthetic route for (2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves the Claisen-Schmidt condensation between 4-aminobenzaldehyde and 4-fluoroacetophenone. This reaction forms the α,β-unsaturated carbonyl system characteristic of chalcones.

Reaction Conditions:

  • Reagents: 4-aminobenzaldehyde and 4-fluoroacetophenone
  • Catalyst/Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to slightly elevated temperatures (typically 25–60 °C)
  • Reaction Time: Several hours, depending on conditions
  • Work-up: The reaction mixture is typically quenched with water, and the product precipitates out or is extracted with organic solvents.

Mechanism:

  • The base deprotonates the α-hydrogen of 4-fluoroacetophenone, generating an enolate ion.
  • The enolate attacks the carbonyl carbon of 4-aminobenzaldehyde.
  • After aldol addition, dehydration occurs to form the α,β-unsaturated ketone with E-configuration.

This method yields the chalcone in moderate to high yields (often >80%) and is well-established for synthesizing substituted chalcones with electron-donating or withdrawing groups.

Optimization and Scale-Up for Industrial Production

For industrial synthesis, several optimizations are applied:

  • Continuous Flow Reactors: To maintain consistent temperature control and mixing, improving yield and reproducibility.
  • Catalyst Loading: Optimizing base concentration to minimize side reactions and maximize conversion.
  • Solvent Selection: Ethanol is preferred for its green chemistry profile and ease of removal.
  • Temperature Control: Slightly elevated temperatures (40–60 °C) can accelerate reaction rates without compromising selectivity.
  • Purification: Crystallization from ethanol or other suitable solvents ensures high purity.

These optimizations allow for efficient large-scale production with improved safety and environmental profiles.

Alternative Synthetic Approaches

While Claisen-Schmidt condensation is the standard, alternative methods include:

  • Microwave-Assisted Synthesis: Using microwave irradiation to accelerate the condensation reaction, reducing reaction times to minutes with comparable yields.
  • Solid-Phase Synthesis: Immobilizing one reactant on a solid support to facilitate purification and automation.
  • Catalyst Variations: Employing organic bases or ionic liquids as catalysts to improve selectivity and reduce waste.

However, these methods are less commonly reported for this specific compound.

Characterization and Purity Assessment

Following synthesis, the compound is characterized by:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Structural confirmation (1H, 13C, 19F NMR)
Infrared Spectroscopy (IR) Identification of functional groups (C=O, NH2, C-F)
Mass Spectrometry (MS) Molecular weight and purity verification
Melting Point Analysis Purity and crystallinity assessment
Thin Layer Chromatography (TLC) Reaction monitoring and purity check

These techniques confirm the successful formation of (2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with the expected molecular structure and high purity.

Summary Table: Preparation Methods

Method Reagents Conditions Yield (%) Notes
Claisen-Schmidt Condensation 4-aminobenzaldehyde, 4-fluoroacetophenone, NaOH/KOH Ethanol, RT to 60 °C, several hours 80–90 Standard, efficient, widely used
Microwave-Assisted Condensation Same as above Microwave irradiation, minutes 85–95 Rapid, energy-efficient
Solid-Phase Synthesis Immobilized aldehyde or ketone Varies Moderate Facilitates purification, less common
Ionic Liquid Catalysis Same as Claisen-Schmidt reagents Ionic liquid solvents, mild conditions 70–85 Green chemistry approach

Research Findings on Preparation

  • The Claisen-Schmidt condensation remains the most reliable and straightforward method for synthesizing this chalcone derivative, providing high yields and purity without requiring complex catalysts or harsh conditions.
  • Reaction monitoring by TLC and spectroscopic methods ensures complete conversion and minimal side products.
  • Optimization of base concentration and solvent volume is crucial to prevent side reactions such as self-condensation or polymerization.
  • Microwave-assisted synthesis offers significant time savings and can be scaled with appropriate equipment.
  • Industrial scale-up benefits from continuous flow systems that maintain uniform reaction conditions, enhancing reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The amino and fluoro groups on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the potential of (2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one as an anticancer agent. The compound has demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Evaluation of Anticancer Activity :
    • The compound was tested against a panel of human cancer cell lines, showing significant growth inhibition. For instance, in studies conducted by the National Cancer Institute, it exhibited a mean growth inhibition rate with IC50 values indicating potent cytotoxicity across multiple lines.
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the compound induces apoptosis via the mitochondrial pathway and inhibits key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The antimicrobial activity of (2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has also been explored, particularly against Gram-positive bacteria.

Data Table: Antimicrobial Activity

Activity TypeTarget PathogenMinimum Inhibitory Concentration (MIC)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mLEffective against biofilm
AntimicrobialStaphylococcus epidermidis0.22 - 0.25 μg/mLSynergistic effects noted

Structure-Activity Relationship (SAR)

The structural components of (2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one play a crucial role in its biological activity. The presence of the fluorophenyl group is believed to enhance lipophilicity and improve membrane penetration, while the amino group can facilitate interactions with biological targets.

Synthesis and Modifications

Research has focused on synthesizing derivatives of (2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one to enhance its pharmacological properties. Modifications at the phenyl rings have been shown to improve potency and selectivity towards cancer cells while reducing toxicity to normal cells.

Mechanism of Action

The mechanism of action of (2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites in biological molecules, thereby altering their function.

Comparison with Similar Compounds

Substituent Effects on Antifungal and Enzymatic Inhibition

Evidence from SAR studies reveals that substituent electronegativity and positioning critically influence activity:

Compound Name Ring A Substituents Ring B Substituents Activity (IC₅₀/MIC) Reference
Target Compound 4-amino 4-fluoro MIC = 0.07 µg/mL (T. rubrum)
2j 4-bromo, 2-hydroxy, 5-iodo 4-fluoro IC₅₀ = 4.703 µM
2h 4-chloro, 2-hydroxy, 5-iodo 4-methoxy IC₅₀ = 13.82 µM
Cardamonin 2',4'-dihydroxy None IC₅₀ = 4.35 µM
(E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 2-hydroxy 4-fluoro Antibacterial (E. coli, S. aureus)

Key Observations :

Electronegativity Trends : The target compound’s 4-fluoro group (electron-withdrawing) on ring B enhances activity compared to methoxy (electron-donating) in 2h. Similarly, bromine (higher electronegativity) in 2j improves IC₅₀ over chlorine in 2h .

Substitution Patterns: Cardamonin’s unsubstituted ring B and dihydroxy ring A yield the highest IC₅₀ among non-piperazine chalcones, suggesting minimal steric hindrance and optimal hydrogen bonding .

Antibacterial Activity

Chalcones with fluorinated ring B, such as (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, demonstrate broad-spectrum antibacterial activity against E. coli and S. aureus . The target compound’s amino group may further potentiate activity by facilitating interactions with bacterial efflux pumps or enzyme active sites.

Crystallographic and Electronic Comparisons

  • Crystal Packing : Fluorine’s small size and high electronegativity in the target compound likely promote tighter crystal packing compared to bulkier substituents (e.g., methoxy in (2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one) .
  • Computational Studies: DFT analyses confirm that electron-withdrawing groups (e.g., fluoro, nitro) stabilize the chalcone’s enone system, enhancing reactivity .

Biological Activity

(2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as PA-Fluorine, is a chalcone derivative with significant biological activities. This compound has garnered attention in recent years for its potential applications in antibacterial and anticancer therapies. This article compiles detailed findings on its biological activity, including data tables, case studies, and relevant research.

  • Molecular Formula : C₁₅H₁₂FNO
  • Molecular Weight : 241.26 g/mol
  • Melting Point : 142 °C
  • CAS Number : 952578-24-4

Biological Activity Overview

The biological activities of PA-Fluorine can be categorized into several key areas:

  • Antibacterial Activity
  • Anticancer Activity
  • Efflux Pump Inhibition

Antibacterial Activity

Recent studies have demonstrated that PA-Fluorine exhibits notable antibacterial properties, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

  • Synergistic Effects : When combined with antibiotics like ampicillin and ciprofloxacin, PA-Fluorine has been shown to reduce the minimum inhibitory concentration (MIC), indicating a synergistic effect against resistant strains. For instance, the combination with ampicillin significantly enhanced its efficacy against S. aureus but showed limited effects against E. coli .
CombinationMIC ReductionBacterial Strain
PA-Fluorine + AmpicillinSignificantStaphylococcus aureus
PA-Fluorine + CiprofloxacinSignificantStaphylococcus aureus, E. coli

Anticancer Activity

PA-Fluorine has also been investigated for its anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • In Vitro Studies : The compound showed promising results in inhibiting cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .
Cell LineIC50 Value (µM)
HepG21.30
HCT11626.0

Efflux Pump Inhibition

PA-Fluorine has been identified as a potential efflux pump inhibitor, which is crucial in combating antibiotic resistance.

  • Mechanism of Action : Molecular docking studies suggest that PA-Fluorine interacts with the NorA and MepA efflux pumps, enhancing the effectiveness of co-administered antibiotics by preventing their expulsion from bacterial cells .

Case Studies

  • Study on Antibiotic Potentiation : A study published in December 2022 evaluated the effect of PA-Fluorine on antibiotic activity against resistant bacterial strains. The results indicated a significant enhancement in antibiotic efficacy when used in combination with standard antibiotics .
  • Anticancer Evaluation : Research focusing on the anticancer properties of PA-Fluorine revealed that it induces apoptosis in HepG2 cells, contributing to its potential as a lead compound for cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.